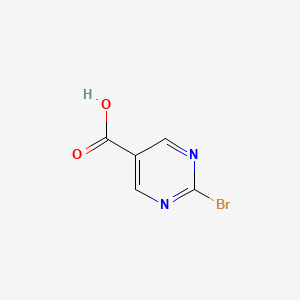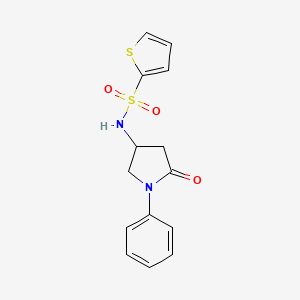
N-(5-oxo-1-phenylpyrrolidin-3-yl)thiophene-2-sulfonamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
“N-(5-oxo-1-phenylpyrrolidin-3-yl)thiophene-2-sulfonamide” is a chemical compound with the molecular formula C14H14N2O3S2 . It is a type of sulfonamide, a group of compounds known for their wide range of pharmacological activities .
Molecular Structure Analysis
The molecular structure of this compound includes a five-membered pyrrolidine ring attached to a phenyl group and a thiophene-2-sulfonamide group . The presence of the sulfonamide group is a key feature of this class of compounds .Scientific Research Applications
Synthesis and Medicinal Applications
- Facile Synthesis and Biological Activities : N-(5-oxo-1-phenylpyrrolidin-3-yl)thiophene-2-sulfonamide and its derivatives have been synthesized using Pd(0)-catalyzed Suzuki–Miyaura cross-coupling reactions. These compounds demonstrate significant urease inhibition and hemolytic activities, suggesting potential medicinal applications in these areas (Noreen et al., 2017).
Biological and Chemical Properties
- Carbonic Anhydrase Inhibition for Cerebrovasodilatation : Some derivatives of thiophene-2-sulfonamide, including this compound, have been studied for their anticonvulsant activities and ability to increase cerebral blood flow, indicating potential therapeutic use in cerebrovascular conditions (Barnish et al., 1981).
- Synthesis of Novel Compounds : The compound is used in the synthesis of various pharmacologically significant structures, such as (4S-Phenylpyrrolidin-2R-yl)methanol, showcasing its utility in advanced organic synthesis (Evans, 2007).
Pharmacological Activities
- Anti-inflammatory, Analgesic, and Antiviral Properties : Studies have demonstrated that derivatives of thiophene-2-sulfonamide possess anti-inflammatory, analgesic, antioxidant, anticancer, and anti-HCV activities, highlighting their broad pharmacological potential (Küçükgüzel et al., 2013).
Solubilization and Binding Studies
- Investigation in Micellar Media : The solubilization of thiophene derivatives, including this compound, in anionic surfactant solutions, has been studied to understand their interaction and binding properties, which is critical for formulation studies (Saeed et al., 2017).
Molecular and Structural Analysis
- Molecular Docking Studies : The compound has been included in molecular docking studies to explore its interaction with various biological targets, which is essential for drug discovery and development processes (Alım et al., 2020).
Synthesis Techniques and Applications
- Advanced Synthesis Techniques : Research into the direct synthesis of sulfenamides, sulfinamides, and sulfonamides from thiols and amines has featured thiophene sulfonamide derivatives, indicating their role in the development of new synthetic methodologies (Cao et al., 2021).
Mechanism of Action
While the specific mechanism of action for this compound is not detailed, sulfonamides generally act by inhibiting the enzyme dihydropteroate synthetase, which is important for the production of folate. This inhibition prevents the formation of dihydrofolate and tetrahydrofolate, thereby inhibiting bacterial DNA growth and cell division .
Properties
IUPAC Name |
N-(5-oxo-1-phenylpyrrolidin-3-yl)thiophene-2-sulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14N2O3S2/c17-13-9-11(10-16(13)12-5-2-1-3-6-12)15-21(18,19)14-7-4-8-20-14/h1-8,11,15H,9-10H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QEPPWWSNJAJINP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CN(C1=O)C2=CC=CC=C2)NS(=O)(=O)C3=CC=CS3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14N2O3S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
322.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![6-[Morpholin-4-yl-[4-(trifluoromethyl)phenyl]methyl]-1,3-benzodioxol-5-ol](/img/structure/B2537244.png)
![4-(3,5-dimethyl-1H-pyrazole-1-carbonyl)-N-[(oxolan-2-yl)methyl]benzene-1-sulfonamide](/img/structure/B2537246.png)
![2-(diethylamino)-N-{[3-(4-methoxyphenyl)-5-isoxazolyl]methyl}acetamide](/img/structure/B2537248.png)

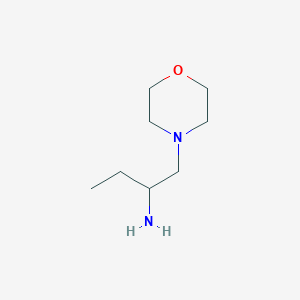
![ethyl 4-(3-{4-oxo-2-[4-(propan-2-yl)phenyl]-4H,5H-pyrazolo[1,5-a]pyrazin-5-yl}propanamido)piperidine-1-carboxylate](/img/structure/B2537251.png)
![N-(4-ethylphenyl)-2-{[6-methyl-2-(4-methylpiperidin-1-yl)pyrimidin-4-yl]oxy}acetamide](/img/structure/B2537252.png)
![[(2S,4R)-1-benzyl-4-methoxypyrrolidin-2-yl]methanamine](/img/structure/B2537255.png)
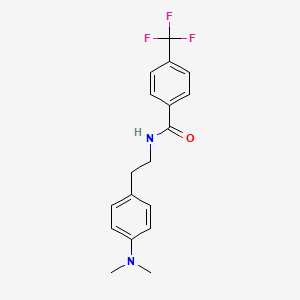
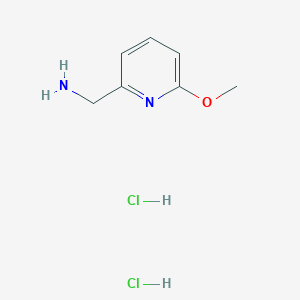
![3-(3,4-dimethoxyphenyl)-2-({[2-(2,4-dimethoxyphenyl)-5-methyl-1,3-oxazol-4-yl]methyl}sulfanyl)-3,4-dihydroquinazolin-4-one](/img/structure/B2537260.png)

![(2S)-2-[4-(Boc-amino)-2-oxo-1-pyrrolidinyl]propanoic Acid](/img/structure/B2537265.png)
